1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

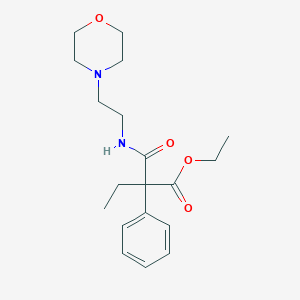

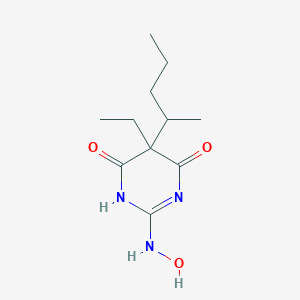

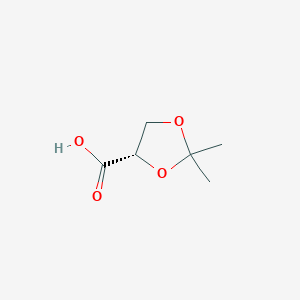

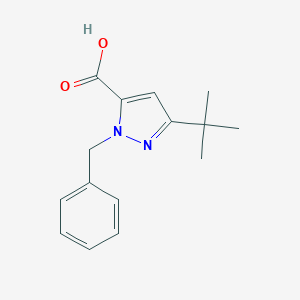

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (BtPCA) is a synthetic organic compound that is used in a variety of scientific research applications. It belongs to a family of pyrazoles, which are five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms. BtPCA is a versatile compound due to its unique structure and reactivity, which makes it a popular choice for many research applications.

Aplicaciones Científicas De Investigación

Synthesis of Alkyl Derivatives : It's used in synthesizing alkyl derivatives of 3-tert-butylpyrazolo[5,1-c][1,2,4]triazine-4,10 (Mironovich, Ivanov, & Daeva, 2019).

Synthesis of Novel Compounds : It aids in synthesizing novel compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and their derivatives (Korkusuz & Yıldırım, 2010).

Functionalization of Aminophenols : The acid is used in functionalization reactions of various aminophenol derivatives to produce N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).

Synthesis of Pyrazole-5-carboxylates : It's utilized for synthesizing various pyrazole-5-carboxylates (Rosa et al., 2008).

Corrosion Inhibition : This compound acts as a corrosion inhibitor for steel in hydrochloric acid with high efficiency (Herrag et al., 2007).

Synthesis of 1H-pyrazole-3-carboxamides : It's involved in the synthesis of various 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives (Yıldırım et al., 2005).

Drug Development : The synthesized fluorinated pyrazole-4-carboxylic acids have applications in drug development (Iminov et al., 2015).

Antitumor Properties : This acid shows potential as an antitumor agent, inhibiting various human tumor cell lines (Abonía et al., 2011).

Angiotensin II Receptor Antagonist : A derivative, 3-tert-butyl-1-propyl-5-[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl] methyl, shows potency as an angiotensin II receptor antagonist (Almansa et al., 1997).

Supramolecular Frameworks : It's used in directed assembly of varied supramolecular frameworks (Singh, Tomar, & Kashyap, 2015).

Chemical Compound Applications : The compound has broad applications in chemistry, particularly in forming hydrogen-bonded chains and sheets (Abonía et al., 2007).

Synthesis of [2]rotaxanes : It's used in the synthesis of benzylic amide [2]rotaxanes (Martins et al., 2017).

Fluorescence Applications : Synthesized compounds exhibit novel fluorescence spectral characteristics useful in research (Ge et al., 2014).

Versatile Synthesis : The synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides offers more versatility in synthesis (Bobko et al., 2012).

Inhibition of Acetyl-CoA Carboxylase : Spiropiperidine lactam acetyl-CoA carboxylase inhibitors can be synthesized for novel inhibitors identification (Huard et al., 2012).

Optical Limiting Applications : Certain derivatives are potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Thermal Rearrangements Study : Studies on the thermal rearrangements of methyl 3-alkyl-3-methyl-3H-pyrazole-5-carboxylates provide insights into reaction mechanisms (Jefferson & Warkentin, 1994).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The compound’s molecular weight (22932 g/mol) suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2-benzyl-5-tert-butylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)13-9-12(14(18)19)17(16-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXYLILRNVOJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372534 | |

| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100957-85-5 | |

| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.